6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Overview
Description
6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a monosaccharide, or simple sugar, with six carbon atoms. The general chemical formula for hexoses is C₆H₁₂O₆. 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are crucial in biochemistry, serving as building blocks for more complex carbohydrates like starch, cellulose, and glycogen. They exist in two forms: open-chain and cyclic, which can easily interconvert in aqueous solutions. Common examples of hexoses include glucose, fructose, and galactose .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the isomerization of glucose to fructose using glucose isomerase. Another method is the hydrolysis of polysaccharides like starch to produce glucose.
Industrial Production Methods: Industrially, hexoses are primarily produced through the hydrolysis of starch. This process involves breaking down starch into its constituent glucose units using acids or enzymes like amylase. The resulting glucose can then be further processed to produce other hexoses like fructose through isomerization .
Chemical Reactions Analysis
Types of Reactions: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols undergo various chemical reactions, including:
Oxidation: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can be oxidized to form aldonic acids, uronic acids, or aldaric acids.
Reduction: Reduction of hexoses leads to the formation of sugar alcohols, such as sorbitol from glucose.
Substitution: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols can participate in substitution reactions, forming derivatives like glycosides.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or bromine water are commonly used.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol, mannitol.
Substitution: Glycosides, esters
Scientific Research Applications
6-(hydroxymethyl)oxane-2,3,4,5-tetrols have a wide range of applications in scientific research:
Chemistry: Used as starting materials for the synthesis of various organic compounds.
Biology: Serve as energy sources and structural components in cells.
Medicine: Used in intravenous solutions to provide energy to patients.
Industry: Employed in the production of biofuels, food additives, and pharmaceuticals
Mechanism of Action
6-(hydroxymethyl)oxane-2,3,4,5-tetrols exert their effects primarily through their role in metabolism. They are key substrates in glycolysis, where they are broken down to produce energy in the form of adenosine triphosphate (ATP). 6-(hydroxymethyl)oxane-2,3,4,5-tetrols also participate in the pentose phosphate pathway, which generates reducing power and precursors for nucleotide synthesis. Additionally, hexoses are involved in glycosylation, a process that modifies proteins and lipids, affecting their function and stability .
Comparison with Similar Compounds
Pentoses: Monosaccharides with five carbon atoms, such as ribose and xylose.
Heptoses: Monosaccharides with seven carbon atoms, such as sedoheptulose.
Uniqueness of 6-(hydroxymethyl)oxane-2,3,4,5-tetrols: 6-(hydroxymethyl)oxane-2,3,4,5-tetrols are unique due to their prevalence and versatility in biological systems. They are the most abundant monosaccharides in nature and play critical roles in energy metabolism, structural integrity, and cellular communication. Unlike pentoses and heptoses, hexoses are more widely utilized in metabolic pathways and have a broader range of derivatives and applications .
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
Record name | Hexopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Allopyranose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC287045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC274237 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-galactose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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